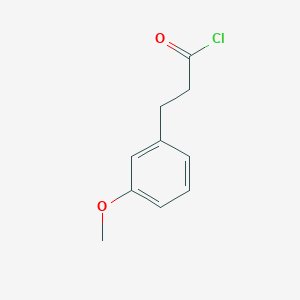
5-Methyl-2-n-propoxyphenethyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-n-propoxyphenethyl alcohol is an organic compound belonging to the class of alcohols It features a phenethyl alcohol backbone with a methyl group at the 5-position and a propoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-n-propoxyphenethyl alcohol can be achieved through several methods:
Hydration of Alkenes: This method involves the addition of water to alkenes in the presence of an acid catalyst to form alcohols.
Reduction of Carbonyl Compounds: Carbonyl compounds such as aldehydes and ketones can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: The reaction of Grignard reagents with carbonyl compounds can also yield alcohols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. One common method is the hydrogenation of carbon monoxide in the presence of a suitable catalyst, such as zinc oxide-chromic oxide .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to hydrocarbons using strong reducing agents.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Acid catalysts for hydration, zinc oxide-chromic oxide for industrial hydrogenation
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Hydrocarbons
Substitution: Various substituted phenethyl alcohol derivatives
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-n-propoxyphenethyl alcohol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methyl-2-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to various biochemical transformations. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethanol: A simple phenethyl alcohol without the methyl and propoxy groups.
4-Methyl-2-phenylethanol: Similar structure but with a methyl group at the 4-position.
2-n-Propoxyphenol: Lacks the phenethyl alcohol backbone but has a propoxy group at the 2-position.
Uniqueness
5-Methyl-2-n-propoxyphenethyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
2-(5-methyl-2-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-8-14-12-5-4-10(2)9-11(12)6-7-13/h4-5,9,13H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDMVSVRQSVYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B7901762.png)
